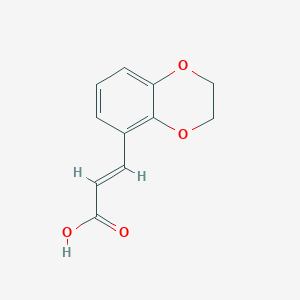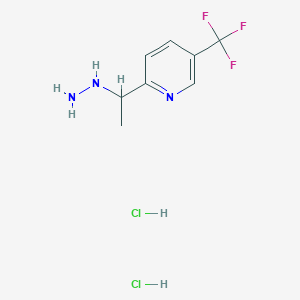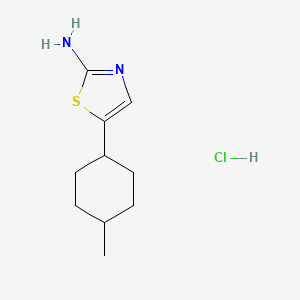
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid, also known as piperlongumine, is a natural alkaloid compound found in the fruit of the long pepper plant, Piper longum. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, but it is thought to involve the induction of oxidative stress and the inhibition of multiple signaling pathways involved in cancer cell survival and proliferation. Piperlongumine has been shown to activate the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne has also been shown to have anti-inflammatory and anti-obesity effects. It has been shown to inhibit the production of inflammatory cytokines and adipokines, which are involved in the development of obesity and associated metabolic disorders. Piperlongumine has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. One area of research is the development of more efficient and cost-effective synthesis methods for (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. Another area of research is the investigation of the potential use of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne and its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Métodos De Síntesis
Piperlongumine can be synthesized through a variety of methods, including extraction from the fruit of the long pepper plant, chemical synthesis, and biosynthesis. Chemical synthesis involves the reaction of piperine, a major component of black pepper, with nitric acid and subsequent oxidation. Biosynthesis involves the use of microorganisms, such as Streptomyces sp., to produce (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne.
Aplicaciones Científicas De Investigación
Piperlongumine has been extensively studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. Piperlongumine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGNGBHGBNWFS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)


![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)



![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)
